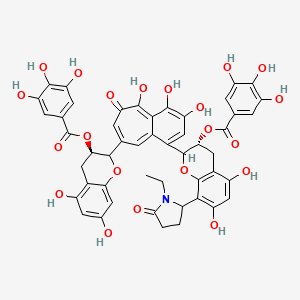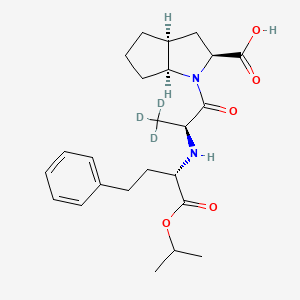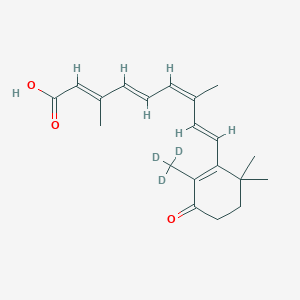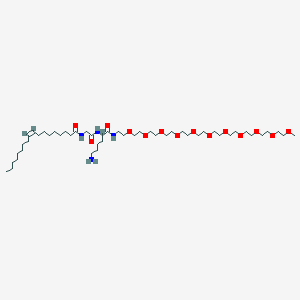
Methoxy Fenoterol-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methoxy Fenoterol-d6 is a deuterated analog of Methoxy Fenoterol, a derivative of Fenoterol. Fenoterol is a β2 adrenergic receptor agonist used primarily as a bronchodilator for the treatment and prophylaxis of reversible bronchospasm. This compound is labeled with deuterium, which makes it useful in various research applications, particularly in the field of proteomics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methoxy Fenoterol-d6 involves the incorporation of deuterium atoms into the Methoxy Fenoterol molecule. This can be achieved through several synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reaction of deuterated phenol with appropriate intermediates under controlled conditions to ensure the incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated starting materials. The process includes multiple steps such as deuterium exchange reactions, purification, and quality control to ensure the final product meets the required specifications. The use of advanced chromatographic techniques is essential for the separation and purification of the deuterated compound .
Analyse Chemischer Reaktionen
Types of Reactions
Methoxy Fenoterol-d6 undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Methoxy Fenoterol-d6 has a wide range of scientific research applications, including:
Chemistry: Used as a labeled compound in studies involving reaction mechanisms and kinetics.
Biology: Utilized in metabolic studies to trace the pathways and interactions of Fenoterol derivatives.
Medicine: Employed in pharmacokinetic and pharmacodynamic studies to understand the behavior of Fenoterol in the body.
Industry: Used in the development of new drugs and therapeutic agents.
Wirkmechanismus
Methoxy Fenoterol-d6, like its non-deuterated counterpart, acts as a β2 adrenergic receptor agonist. It stimulates the β2 receptors in the lungs, leading to the relaxation of bronchial smooth muscle, bronchodilation, and increased bronchial airflow. This mechanism is crucial for its use as a bronchodilator in the treatment of asthma and other respiratory conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fenoterol: The non-deuterated version of Methoxy Fenoterol-d6, used as a bronchodilator.
Methoxy Fenoterol: Another derivative of Fenoterol with similar properties.
4’-Methoxy-1-naphthyl-fenoterol: A related compound with a different aromatic substitution.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which makes it particularly useful in research applications. The deuterium labeling allows for the tracking and analysis of the compound in various biological and chemical systems, providing valuable insights into its behavior and interactions.
Eigenschaften
Molekularformel |
C18H23NO4 |
|---|---|
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
5-[2-[[1,1,1,2,3,3-hexadeuterio-3-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]benzene-1,3-diol |
InChI |
InChI=1S/C18H23NO4/c1-12(7-13-3-5-17(23-2)6-4-13)19-11-18(22)14-8-15(20)10-16(21)9-14/h3-6,8-10,12,18-22H,7,11H2,1-2H3/i1D3,7D2,12D |
InChI-Schlüssel |
WHAUNCTVVNUUIP-RIUPCNMISA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])C1=CC=C(C=C1)OC)NCC(C2=CC(=CC(=C2)O)O)O |
Kanonische SMILES |
CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=CC(=C2)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(12aS)-9-[[3-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[2-[2-(2-methoxyethoxy)ethoxy]ethyl-(2-methyl-2-sulfanylpropyl)amino]phenyl]methoxy]-8-methoxy-12a,13-dihydroindolo[2,1-c][1,4]benzodiazepin-6-one](/img/structure/B12422277.png)








